

Application Note: Purification of Bioactive Peptides from Cheddar Cheese using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thioether-cyclized helix B peptide, CHBP	
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This document provides a detailed protocol for the purification of Cheddar Cheese-Derived Bioactive Peptides (CHBP) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It includes methodologies for sample preparation, chromatographic separation, and data interpretation, along with insights into the associated bioactivities of these peptides.

Introduction

Bioactive peptides derived from food proteins are of significant interest due to their potential health-promoting properties. Cheddar cheese, a widely consumed dairy product, is a rich source of these peptides, which are released during the ripening process through the enzymatic breakdown of casein.[1][2] These peptides have been reported to possess a range of biological activities, including antioxidant, antihypertensive, and anti-inflammatory effects.[1] [2] Reverse-phase HPLC is a powerful technique for the separation and purification of these peptides, allowing for their isolation and subsequent characterization.[3]

Experimental Protocols

This section details the necessary steps for the extraction and purification of bioactive peptides from cheddar cheese.



Preparation of Water-Soluble Peptide Extract from Cheddar Cheese

This protocol is adapted from methodologies described in studies on cheddar cheese bioactive peptides.

Materials:

- Mature Cheddar Cheese
- Deionized Water
- Homogenizer
- Water Bath
- Centrifuge
- Filter Paper (e.g., Whatman No. 42)
- Syringe filters (0.45 μm and 0.22 μm)

Procedure:

- Grate 50 g of mature cheddar cheese.
- Homogenize the grated cheese with 200 mL of deionized water at 1000 rpm for 5 minutes.
- Incubate the homogenate in a water bath at 40°C for 1 hour to facilitate the extraction of water-soluble components.
- Centrifuge the mixture at 4000 x g for 20 minutes at 4°C to separate the fat and insoluble proteins.
- · Carefully collect the supernatant.
- Filter the supernatant through filter paper to remove any remaining large particles.



- For HPLC analysis, further filter the extract through a 0.45 μm syringe filter, followed by a 0.22 μm syringe filter to ensure a particle-free sample.
- The resulting filtrate is the water-soluble peptide extract, ready for RP-HPLC analysis.

Reverse-Phase HPLC Purification of Bioactive Peptides

The following is a general RP-HPLC protocol synthesized from common practices in peptide purification.[4][5][6]

Instrumentation and Columns:

- A standard HPLC system equipped with a UV detector.
- Column: A C18 reverse-phase column is most commonly used for peptide separations.[4] A column with a wide pore size (e.g., 300 Å) is often preferred for larger peptides.[4] Typical dimensions for analytical scale are 4.6 mm x 250 mm.[4]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in HPLC-grade water.[1][4]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Acetonitrile (ACN).[1][4]
- Detector Wavelength: 214 nm or 220 nm for peptide bond detection.

Chromatographic Conditions:

- Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
- Injection Volume: 20-100 μL of the filtered water-soluble extract.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
- Gradient Elution: A linear gradient is typically employed to separate peptides with varying hydrophobicities. A representative gradient is as follows:







o 0-5 min: 5% B

5-65 min: 5-50% B (linear gradient)

65-70 min: 50-95% B (linear gradient for column wash)

70-75 min: 95% B (hold for column wash)

75-80 min: 95-5% B (return to initial conditions)

80-90 min: 5% B (column re-equilibration)

 Fraction Collection: Collect fractions corresponding to the separated peaks for subsequent bioactivity assays and characterization.

Data Presentation

The bioactivity of cheddar cheese-derived peptides can vary with the ripening time and the specific peptide fractions. The table below summarizes representative quantitative data from published studies.



Bioactivity Assay	Cheese/Fraction	Result	Reference
Antioxidant Activity			
DPPH Radical Scavenging	Medium Ripened Cheddar WSE	Higher than young cheddar	[1]
ABTS Radical Scavenging	Extra-Sharp Ripened Cheddar WSE	Higher than young cheddar	[1]
Antihypertensive Activity			
ACE Inhibition	Medium Ripened Cheddar WSE	80.35%	[2]
ACE Inhibition	Extra-Sharp Ripened Cheddar WSE	75.04%	[2]
Anti-inflammatory Activity			
Inhibition of Inflammatory mRNA Expression	Medium Ripened Cheddar WSE	Effective Inhibition	[1]
Inhibition of Inflammatory mRNA Expression	Extra-Sharp Ripened Cheddar WSE	Effective Inhibition	[1]

WSE: Water-Soluble Extract

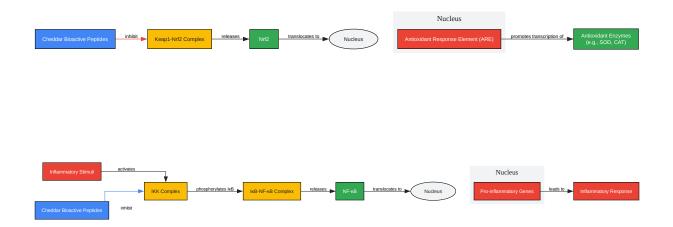
Bioactivity and Signaling Pathways

Cheddar cheese-derived bioactive peptides have been shown to exert their biological effects through various signaling pathways.

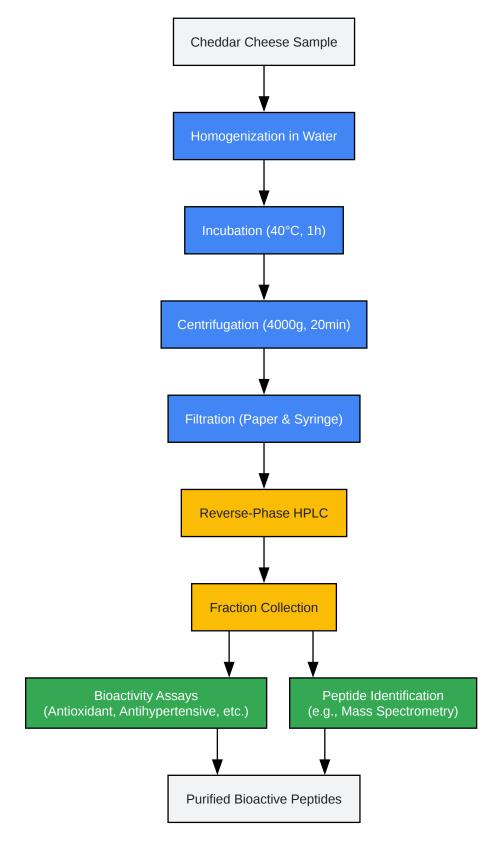
Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway



Milk-derived antioxidant peptides can protect cells from oxidative stress by activating the Keap1-Nrf2 signaling pathway.[7][8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. When activated by bioactive peptides, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes.[7][8]







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